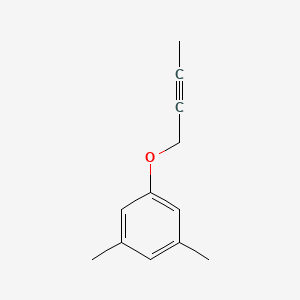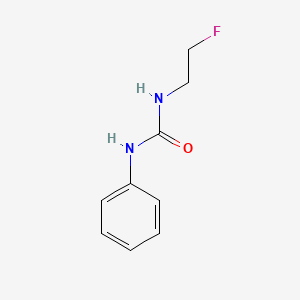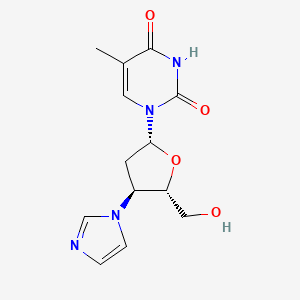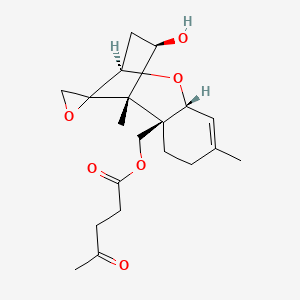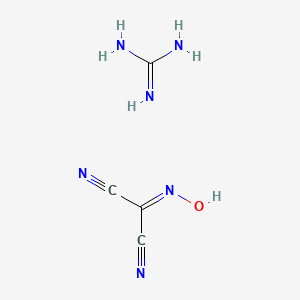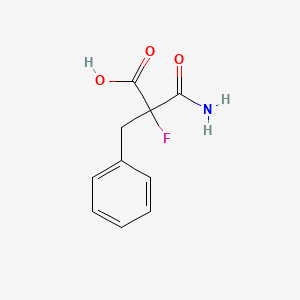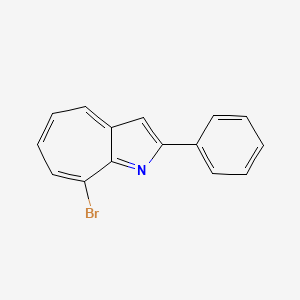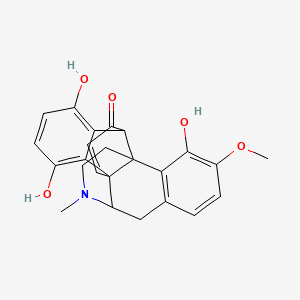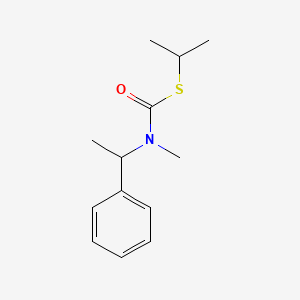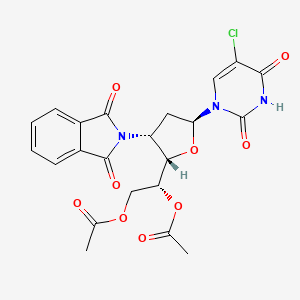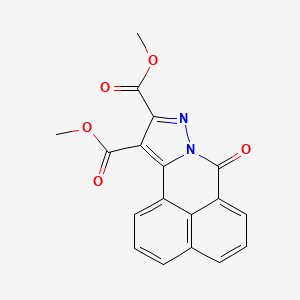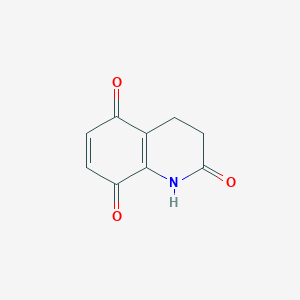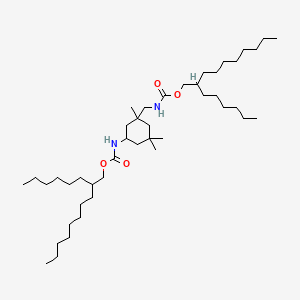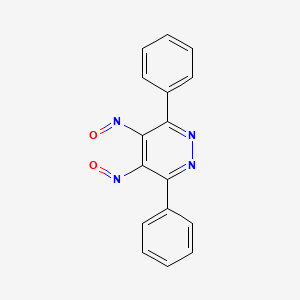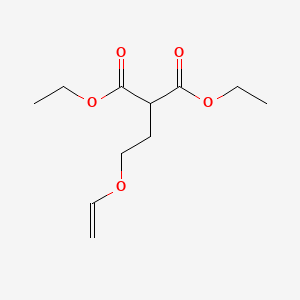
Diethyl 2-(2-(vinyloxy)ethyl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(2-(vinyloxy)ethyl)malonate is an organic compound with the molecular formula C13H22O6 It is a derivative of malonic acid, featuring a vinyl ether group attached to an ethyl malonate moiety
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-(vinyloxy)ethyl)malonate can be synthesized through the reaction of diethyl malonate with 2-chloroethyl vinyl ether. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the substitution reaction, resulting in the formation of the desired product.
Reaction Scheme:
Diethyl malonate+2-chloroethyl vinyl ether→Diethyl 2-(2-(vinyloxy)ethyl)malonate+NaCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
-
Polymerization: Diethyl 2-(2-(vinyloxy)ethyl)malonate can undergo cationic polymerization initiated by hydrogen iodide/iodine (HI/I2) or boron trifluoride etherate. This results in polymers with a poly(vinyl ether) backbone and malonic ester pendants .
-
Hydrolysis and Decarboxylation: The malonate ester groups can be hydrolyzed to form the corresponding diacid, which can then undergo decarboxylation to yield monocarboxylic acids .
Common Reagents and Conditions
Cationic Polymerization: Hydrogen iodide/iodine (HI/I2) system in toluene at low temperatures (e.g., -40°C).
Hydrolysis: Aqueous sodium hydroxide (NaOH) followed by acidification.
Decarboxylation: Heating in water.
Major Products Formed
Poly(vinyl ether) polymers: With malonic ester pendants.
Diacids and monocarboxylic acids: From hydrolysis and decarboxylation of the malonate groups.
科学研究应用
Chemistry
Diethyl 2-(2-(vinyloxy)ethyl)malonate is used in the synthesis of functional polymers. These polymers can be further modified to introduce various functional groups, making them useful in creating advanced materials with specific properties.
Biology and Medicine
While specific biological applications of this compound are less documented, its derivatives could potentially be explored for drug delivery systems or as intermediates in the synthesis of biologically active compounds.
Industry
In the industrial sector, this compound can be used in the production of specialty polymers and coatings. Its ability to undergo polymerization and subsequent chemical modifications makes it valuable for creating materials with tailored properties.
作用机制
The primary mechanism of action for diethyl 2-(2-(vinyloxy)ethyl)malonate involves its ability to undergo cationic polymerization The vinyl ether group is highly reactive under cationic conditions, leading to the formation of polymers with malonic ester pendants
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in various organic syntheses.
Diethyl 2,2-diethylmalonate: Another derivative of diethyl malonate, used in the synthesis of barbiturates.
2-(Vinyloxy)ethyl acetate: A vinyl ether with an acetate group, used in polymer chemistry.
Uniqueness
Diethyl 2-(2-(vinyloxy)ethyl)malonate is unique due to its combination of a vinyl ether group and a malonic ester moiety. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of complex polymers and other advanced materials.
属性
CAS 编号 |
71172-76-4 |
|---|---|
分子式 |
C11H18O5 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
diethyl 2-(2-ethenoxyethyl)propanedioate |
InChI |
InChI=1S/C11H18O5/c1-4-14-8-7-9(10(12)15-5-2)11(13)16-6-3/h4,9H,1,5-8H2,2-3H3 |
InChI 键 |
FHBPLNAJCDTIPP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCOC=C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


